[Asp5]-Oxytocin: A Technical Guide to its Discovery, Synthesis, and Biological Activity
[Asp5]-Oxytocin: A Technical Guide to its Discovery, Synthesis, and Biological Activity
A Landmark in Neurohypophyseal Hormone Analogue Research
This technical guide provides an in-depth overview of [Asp5]-Oxytocin, the first synthetic analogue of the neurohypophyseal hormone oxytocin (B344502) with a substitution at the 5-position to demonstrate significant biological activity. This discovery was a pivotal moment in the field, opening new avenues for structure-activity relationship studies of oxytocin and the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource on the history, synthesis, and biological profile of [Asp5]-Oxytocin.
Discovery and Historical Context
The journey to [Asp5]-Oxytocin began with the groundbreaking work of Vincent du Vigneaud, who first determined the nine-amino-acid structure of oxytocin in 1952 and achieved its complete synthesis in 1953, earning him the Nobel Prize in Chemistry in 1955.[1] This pioneering work laid the foundation for the chemical synthesis of numerous oxytocin analogues, allowing for systematic investigations into how structural modifications impact biological function.
In 1978, a significant breakthrough was reported by R. Walter and colleagues with the synthesis and characterization of [5-Aspartic acid]-oxytocin, or [Asp5]-Oxytocin.[2][3] This was the first instance of a 5-position analogue of a neurohypophyseal hormone exhibiting substantial biological activity.[1][2][3][4] The native oxytocin molecule contains asparagine at the 5-position; the substitution with aspartic acid, which carries a carboxyl group instead of a carboxamide, was a critical modification that retained and, in some aspects, altered the hormone's activity. [Asp5]-Oxytocin demonstrated a high affinity for the uterotonic receptor and possessed an intrinsic activity comparable to that of native oxytocin.[1][4]
Biological Activity and Quantitative Data
[Asp5]-Oxytocin has been shown to elicit a range of biological effects, including rat uteroconstrictor, avian vasodilator, and rat antidiuretic activities.[1][4][5] The potency of these effects has been quantified and is summarized in the table below. Notably, the uterotonic activity of [Asp5]-Oxytocin is enhanced in the presence of magnesium ions (Mg²⁺).[1][4][5][6][7]
| Biological Activity | Potency (units/mg) | Reference |
| Rat Uterotonic | 20.3 | [1][4] |
| Avian Vasodepressor | 41 | [1][4] |
| Rat Antidiuretic | 0.14 | [1][4] |
Experimental Protocols: Synthesis of [Asp5]-Oxytocin
The synthesis of [Asp5]-Oxytocin is achieved through solid-phase peptide synthesis (SPPS), a widely adopted method for producing peptides. The following protocol is a generalized methodology based on the fluorenylmethyloxycarbonyl (Fmoc) protection strategy, which is a standard approach for synthesizing oxytocin and its analogues.[8][9][10][11][12]
Materials and Reagents
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Rink Amide resin
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Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH)
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Coupling reagents (e.g., HBTU, HATU)
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Base (e.g., DIPEA, NMM)
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Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
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Solvents (DMF, DCM, Ether)
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Cleavage cocktail (e.g., TFA/TIS/H₂O)
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Oxidizing agent for disulfide bond formation (e.g., iodine, hydrogen peroxide, or air oxidation)
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Purification system (e.g., preparative RP-HPLC)
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Analytical instruments (e.g., analytical RP-HPLC, Mass Spectrometer)
Synthesis Workflow
The synthesis of [Asp5]-Oxytocin via Fmoc-SPPS can be broken down into several key stages, as illustrated in the following workflow diagram.
Caption: General workflow for the solid-phase peptide synthesis of [Asp5]-Oxytocin.
Step-by-Step Methodology
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Resin Preparation: The Rink Amide resin is swelled in dimethylformamide (DMF) to prepare it for peptide synthesis.
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Peptide Chain Assembly: The linear peptide sequence is assembled on the resin in a C-terminal to N-terminal direction.
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Fmoc Deprotection: The Fmoc protecting group on the resin's free amine is removed using a solution of 20% piperidine in DMF.
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Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (Fmoc-Gly-OH, followed by Fmoc-Leu-OH, etc., with Fmoc-Asp(OtBu)-OH at the 5th position) is activated by a coupling reagent and reacted with the free amine on the resin.
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Washing: The resin is washed thoroughly with DMF after each deprotection and coupling step. This cycle is repeated for each amino acid in the sequence.
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-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and the acid-labile side-chain protecting groups (e.g., Trt, tBu, OtBu) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
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Disulfide Bond Formation (Cyclization): The linear peptide is dissolved in a dilute aqueous buffer to favor intramolecular cyclization. An oxidizing agent is added to facilitate the formation of the disulfide bridge between the two cysteine residues.
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Purification: The crude cyclic peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
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Analysis and Characterization: The purity and identity of the final [Asp5]-Oxytocin product are confirmed by analytical RP-HPLC and mass spectrometry.
Signaling Pathway of [Asp5]-Oxytocin
As an agonist of the oxytocin receptor (OXTR), [Asp5]-Oxytocin is believed to initiate the same signaling cascade as native oxytocin. The OXTR is a G-protein coupled receptor (GPCR). Upon ligand binding, it activates heterotrimeric G-proteins, primarily of the Gq/11 family. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca²⁺ levels are a key factor in smooth muscle contraction, such as in the uterus.
Caption: Proposed signaling pathway of [Asp5]-Oxytocin via the oxytocin receptor.
Conclusion
The discovery and synthesis of [Asp5]-Oxytocin marked a significant advancement in the study of neurohypophyseal hormones. It demonstrated that the 5-position of oxytocin could be modified while retaining significant biological activity, thereby providing a valuable tool for probing receptor interactions and informing the design of new oxytocin analogues with tailored pharmacological profiles. The methodologies for its synthesis, primarily solid-phase peptide synthesis, have become standard in the field, enabling the continued exploration of this important class of peptide hormones. This guide provides a foundational understanding for researchers and professionals engaged in the ongoing development of oxytocin-related therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [5-Aspartic acid]-oxytocin: first 5-position neurohypophyseal hormone analogue possessing significant biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. [Asp5]-Oxytocin|Cas# 65907-78-0 [glpbio.cn]
- 7. glpbio.com [glpbio.com]
- 8. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues | Springer Nature Experiments [experiments.springernature.com]
- 9. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
